Quinolinic Acid: A Comprehensive Technical Guide for Researchers
Quinolinic Acid: A Comprehensive Technical Guide for Researchers
For distribution to researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of quinolinic acid (QUIN or QA), a critical metabolite of the kynurenine pathway. It details its chemical structure, physicochemical properties, biological functions, and its role in neuropathology. Furthermore, this document outlines key experimental protocols for its quantification and the assessment of its neurotoxic effects, aiming to equip researchers with the foundational knowledge required for its study.
Chemical Structure and Identification
Quinolinic acid, systematically named pyridine-2,3-dicarboxylic acid , is a heterocyclic compound featuring a pyridine ring substituted with two carboxylic acid groups at the C2 and C3 positions.[1][2] This structure is fundamental to its biological activity, including its role as a biosynthetic precursor to nicotinamide adenine dinucleotide (NAD+) and its function as a neuroactive agent.[2][3]
The structural representation of quinolinic acid is as follows:
For unambiguous identification and use in computational chemistry, a comprehensive list of chemical identifiers is provided in the table below.
Table 1: Chemical Identifiers for Quinolinic Acid
| Identifier | Value | Reference(s) |
| IUPAC Name | pyridine-2,3-dicarboxylic acid | [2] |
| CAS Number | 89-00-9 | [2] |
| Molecular Formula | C₇H₅NO₄ | [2] |
| SMILES | C1=CC(=C(N=C1)C(=O)O)C(=O)O | [2] |
| InChI | InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12) | [2] |
| PubChem CID | 1066 | [4] |
Physicochemical Properties
The physical and chemical properties of quinolinic acid are crucial for designing experimental protocols, including solvent selection for in vitro assays and developing analytical methods for its detection. Quinolinic acid is a colorless or white to light-yellow crystalline solid.[2][5]
Table 2: Physicochemical Properties of Quinolinic Acid
| Property | Value | Reference(s) |
| Molecular Weight | 167.12 g/mol | [2] |
| Melting Point | 188-190 °C (with decomposition) | [5] |
| Water Solubility | 5.5 g/L (0.55 g/100 mL) | [5] |
| Soluble in 180 parts water | [4] | |
| Other Solubilities | Soluble in alkalies; Slightly soluble in alcohol; Almost insoluble in ether or benzene. | [4] |
| DMSO: 33.33 mg/mL (199.44 mM) | [6] | |
| pKa₁ | 2.43 (at 25 °C) | [4][5] |
| Appearance | White to light yellow-beige crystalline powder | [5] |
Biological Role and Signaling Pathways
Quinolinic acid is an endogenous metabolite with a dual role. It is a key intermediate in the de novo synthesis of NAD+, an essential coenzyme in cellular metabolism.[7] However, it is more widely studied for its potent neurotoxic effects, which are implicated in a range of neurodegenerative and psychiatric disorders.[2][8]
The Kynurenine Pathway
Over 95% of dietary tryptophan is metabolized through the kynurenine pathway.[7] This pathway is a critical source of NAD+ but also produces several neuroactive compounds.[1] Under inflammatory conditions, the initial and rate-limiting enzymes, indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), are upregulated, shunting tryptophan metabolism towards this pathway.[9] Quinolinic acid is synthesized from 3-hydroxyanthranilic acid and represents a crucial branch point that leads to either NAD+ production or, in cases of overproduction, neurotoxicity.[5] In the central nervous system, quinolinic acid is primarily produced by activated microglia and infiltrating macrophages.[2]
Mechanism of Neurotoxicity: NMDA Receptor Agonism
The primary mechanism underlying quinolinic acid's neurotoxicity is its action as a potent agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors.[6][10] While glutamate is the endogenous ligand, quinolinic acid binds to the glutamate recognition site, triggering receptor activation.[11]
This activation leads to an excessive influx of Ca²⁺ into neurons.[1] The resulting intracellular calcium overload initiates a cascade of detrimental downstream events, including:
-
Activation of degradative enzymes: Proteases, phospholipases, and endonucleases are activated, leading to cytoskeletal damage and DNA fragmentation.
-
Mitochondrial dysfunction: Calcium overload impairs mitochondrial function, leading to energy failure and the generation of reactive oxygen species (ROS).[1]
-
Oxidative Stress: Quinolinic acid can also induce oxidative stress independently of NMDA receptor activation by forming a complex with Fe(II), which catalyzes the production of highly reactive hydroxyl radicals.[1][2]
This entire process is termed "excitotoxicity" and ultimately results in neuronal dysfunction and apoptotic cell death.[2] The hippocampus and striatum are particularly vulnerable to quinolinic acid-induced damage.[1]
Experimental Protocols
Quantification of Quinolinic Acid in Biological Samples
Accurate measurement of quinolinic acid in matrices like plasma, serum, and cerebrospinal fluid (CSF) is crucial for clinical and preclinical research. Due to its challenging detection, various sensitive methods have been developed.[12]
Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This is the gold standard for sensitivity and specificity.
-
Principle: This method separates quinolinic acid from other metabolites using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), followed by detection and quantification using tandem mass spectrometry.
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, CSF) on ice.
-
Perform protein precipitation by adding a volume of ice-cold acetonitrile (containing stable-isotope labeled internal standards for quinolinic acid) to the sample. A common ratio is 3:1 or 4:1 (acetonitrile:sample).[13][14]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or HPLC vial for analysis.[13]
-
-
Chromatographic Separation:
-
Column: A biphenyl column or an amino column (e.g., Phenomenex Luna NH2) is often effective for retaining the polar quinolinic acid.[12][13]
-
Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile in an aqueous ammonium acetate solution (e.g., 5 mM, pH 9.5).[13]
-
Flow Rate: Dependent on the column dimensions (e.g., 300 µL/min for UHPLC).[14]
-
Injection Volume: Typically 5-20 µL.[14]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI), usually in negative mode.
-
Detection: Use a triple quadrupole or high-resolution mass spectrometer (e.g., Q-Orbitrap) operating in Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) mode.[14]
-
Quantification: Create a calibration curve using a surrogate matrix (e.g., charcoal-stripped plasma) spiked with known concentrations of quinolinic acid standards.[13] The concentration in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Method 2: HPLC with Fluorescence Detection
This method offers high sensitivity without requiring a mass spectrometer and is based on enzymatic conversion to a fluorescent product.[15]
-
Principle: Quinolinic acid is enzymatically converted into a derivative that can be labeled with a fluorescent tag (e.g., BODIPY). The fluorescent product is then separated by HPLC and detected.[15]
-
Sample Preparation & Derivatization:
-
Prepare samples as described for LC-MS.
-
Incubate the sample with recombinant quinolinic acid phosphoribosyltransferase (rQPRT) to convert quinolinic acid to nicotinic acid mononucleotide.
-
In a subsequent step, incubate with recombinant nicotinic acid mononucleotide adenyltransferase (rNMNAT) and a fluorescently labeled ATP analog (e.g., BODIPY-ATP) to form the final fluorescent product (BODIPY-deamido-NAD).[15]
-
-
Chromatographic Separation:
-
Column: A standard reverse-phase C18 column.
-
Mobile Phase: Isocratic elution with a suitable buffer system (e.g., phosphate buffer with an organic modifier like methanol or acetonitrile).
-
-
Detection:
-
Use a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen fluorescent tag (e.g., BODIPY).
-
Quantify against a calibration curve prepared with quinolinic acid standards processed through the same enzymatic and derivatization procedure.[15]
-
Assessment of Quinolinic Acid Neurotoxicity In Vitro
In vitro cell culture models are essential for dissecting the molecular mechanisms of quinolinic acid toxicity.
-
Principle: Neuronal or mixed neural cell cultures are exposed to varying concentrations of quinolinic acid, and cell viability or specific markers of cell death are measured.
-
Cell Models:
-
Primary Neuronal Cultures: (e.g., from rat hippocampus or cortex). These provide high physiological relevance but are complex to maintain.
-
Immortalized Human Neuroblastoma Cell Lines: SH-SY5Y or SK-N-SH are commonly used. They are robust but may require differentiation (e.g., with retinoic acid) to exhibit more neuron-like characteristics and sensitivity.[16][17]
-
3D Brain Spheroids (BrainSpheres): These models offer a more complex, organ-like environment with mixed cell populations (neurons and glia).[18]
-
-
Experimental Protocol (General Workflow):
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plates for viability assays). Allow cells to adhere and differentiate if necessary.
-
Treatment: Prepare fresh solutions of quinolinic acid in the appropriate cell culture medium. Concentrations can range from high micromolar to low millimolar (e.g., 100 µM - 50 mM) depending on the cell type and endpoint.[1][6]
-
Incubation: Expose cells to quinolinic acid for a defined period (e.g., 24 to 48 hours).[6]
-
Endpoint Assessment:
-
Cell Viability Assays:
-
MTT/Resazurin Assay: Measures metabolic activity. Add the reagent (e.g., resazurin) and incubate for 1-4 hours. Measure fluorescence or absorbance to determine the percentage of viable cells relative to an untreated control.[18]
-
-
Cytotoxicity Assays:
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium, indicating loss of membrane integrity.
-
-
Apoptosis Assays:
-
Caspase-3/7 Activity Assay: Measures the activity of key executioner caspases in the apoptotic pathway.
-
TUNEL Staining: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
-
Reactive Oxygen Species (ROS) Measurement:
-
Use fluorescent probes like Dihydroethidium (DHE) which becomes fluorescent upon oxidation by ROS. Image cells using fluorescence microscopy or measure fluorescence with a plate reader.[19]
-
-
-
Conclusion
Quinolinic acid is a multifaceted molecule of significant interest in neuroscience and drug development. Its role as a crucial intermediate in NAD+ synthesis is contrasted by its potent excitotoxic properties mediated through NMDA receptor agonism. The overproduction of quinolinic acid under neuroinflammatory conditions links it mechanistically to a variety of CNS disorders. The experimental protocols outlined in this guide provide a robust framework for researchers to accurately quantify this metabolite and investigate its pathological mechanisms, paving the way for the development of novel therapeutic strategies targeting the kynurenine pathway.
References
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- 2. Quinolinic acid - Wikipedia [en.wikipedia.org]
- 3. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. Quinolinic Acid | C7H5NO4 | CID 1066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quinolinic acid CAS#: 89-00-9 [m.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 8. Human Metabolome Database: Showing metabocard for Quinolinic acid (HMDB0000232) [hmdb.ca]
- 9. mdpi.com [mdpi.com]
- 10. Quinolinic acid | 89-00-9 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous measurement of kynurenine metabolites and explorative metabolomics using liquid chromatography-mass spectrometry: A novel accurate method applied to serum and plasma samples from a large healthy cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A validated liquid chromatography-high resolution-tandem mass spectrometry method for the simultaneous quantitation of tryptophan, kynurenine, kynurenic acid, and quinolinic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. molnar-institute.com [molnar-institute.com]
- 15. Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Research on an in vitro cell system for testing the neurotoxicity of kynurenine pathway metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Integrating distribution kinetics and toxicodynamics to assess repeat dose neurotoxicity in vitro using human BrainSpheres: a case study on amiodarone [frontiersin.org]
- 19. Evaluation of intracellular processes in quinolinic acid-induced brain damage by imaging reactive oxygen species generation and mitochondrial complex I activity - PMC [pmc.ncbi.nlm.nih.gov]
